molecular formula C28H39NO B011247 Emindole DA CAS No. 110883-36-8

Emindole DA

Cat. No.: B011247
CAS No.: 110883-36-8
M. Wt: 405.6 g/mol
InChI Key: SYFJYRUTNACAQV-IPTPSVHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emindole DA is a natural product found in Aspergillus quadrilineatus, Aspergillus desertorum, and Aspergillus striatus with data available.

Scientific Research Applications

Biosynthesis and Structural Insights

  • Biosynthesis Pathway : Emindole DA, along with paxilline, undergoes biosynthesis through a key intermediate, 3-geranylgeranylindole. This step is crucial for constructing the carbon skeleton of these indole diterpenes, analogous to steroid biosynthesis processes. The research demonstrates intact incorporation of labeled 3-geranylgeranylindole into fungal metabolites, confirming its role as a biosynthetic intermediate (Fueki et al., 2004).

  • Synthetic Approaches : Synthetic methodologies for indole diterpenes like this compound have been developed. One study highlights an 11-step synthesis of emindole SB, indicating the complexity and interest in synthesizing such compounds for further research (George, Kuenstner, & Pronin, 2016).

  • Alternate Architectures in Biosynthesis : A study on Aspergillus species revealed the machinery behind biosynthesis of indole diterpenes with alternate skeletons like emindole SA and DA. This discovery showcases the diversity and specificity of fungal biosynthetic pathways (Bundela et al., 2023).

Chemical and Pharmaceutical Potential

  • Total Synthesis and Structural Confirmation : The total synthesis of emindole PB, a related compound, was achieved. This research not only provides a method for its synthesis but also confirms its structural composition, important for understanding its chemical properties (Kim, Zweig, & Newhouse, 2019).

  • New Types and Structural Revisions : Research has identified new types of indoloditerpenes, including emindole PA-PC, from Emericella purpurea, indicating the structural diversity and potential for novel compounds in this class (Hosoe et al., 2006).

  • Activity at Receptors : A marine-derived strain of Dichotomomyces cejpii produces compounds like emindole SB, which have been found to show antagonistic activity at certain receptors. This highlights the potential pharmaceutical applications of emindole derivatives (Harms et al., 2014).

Properties

CAS No.

110883-36-8

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(1S,2S,4aR,5R,8aR)-5-(1H-indol-3-ylmethyl)-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol

InChI

InChI=1S/C28H39NO/c1-19(2)9-8-15-28(5)25-13-12-20(3)23(27(25,4)16-14-26(28)30)17-21-18-29-24-11-7-6-10-22(21)24/h6-7,9-11,18,23,25-26,29-30H,3,8,12-17H2,1-2,4-5H3/t23-,25-,26+,27-,28+/m1/s1

InChI Key

SYFJYRUTNACAQV-IPTPSVHJSA-N

Isomeric SMILES

CC(=CCC[C@]1([C@@H]2CCC(=C)[C@H]([C@]2(CC[C@@H]1O)C)CC3=CNC4=CC=CC=C43)C)C

SMILES

CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C

Canonical SMILES

CC(=CCCC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CNC4=CC=CC=C43)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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